An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride: Properties, Reactivity, and Applications
This guide provides an in-depth technical examination of 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride, a specialized reagent with significant utility in analytical chemistry and synthetic drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride, also known by its CAS Number 13610-11-2, is a bifunctional organic compound.[1][2] Its structure is built upon a rigid biphenyl backbone, which is strategically substituted with two key functional groups: a bromine atom and a sulfonyl chloride moiety. This specific arrangement dictates its chemical behavior and establishes its role as a valuable synthetic and analytical tool.
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, while the brominated phenyl ring provides a site for further synthetic elaboration (e.g., cross-coupling reactions) and imparts useful analytical characteristics.[3][4]
Chemical Structure Visualization
Caption: Reaction of sulfonyl chloride with a nucleophile.
Synthetic Pathways
Industrially, sulfonyl chlorides are often prepared from the corresponding arene via reaction with chlorosulfuric acid. [5]For 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride, a logical precursor is 4-Bromobiphenyl. [1]The synthesis of 4-Bromobiphenyl itself is typically achieved through the electrophilic bromination of biphenyl, a reaction where controlling regioselectivity to favor the para-isomer is crucial. [3][6]
Core Application: Derivatization for HPLC Analysis
In drug development and metabolomics, many analytes—such as primary and secondary amines, phenols, or alcohols—lack a native chromophore or fluorophore, making them difficult to detect with standard HPLC-UV or Fluorescence detectors. [7][8]Chemical derivatization is the process of modifying these analytes to attach a "tag" that enhances detector response. [7][8]
Rationale for Derivatization
The biphenyl structure in 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride acts as a strong chromophore, significantly enhancing UV detectability. The primary reason for choosing this reagent is its ability to react quantitatively and rapidly with specific functional groups under mild conditions, forming a stable, highly detectable derivative. This transformation is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required in bioanalytical studies.
Experimental Protocol: Pre-Column Derivatization of a Primary Amine Analyte
This protocol is a self-validating system. The inclusion of a derivatized standard allows for the direct assessment of reaction efficiency and stability, while the blank confirms the absence of interfering peaks from the reagent itself.
Objective: To derivatize a primary amine-containing analyte (e.g., a metabolite or drug candidate) for quantification via RP-HPLC with UV detection.
Materials:
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4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride (BBSC)
-
Analyte stock solution (in ACN or DMSO)
-
Borate Buffer (0.1 M, pH 9.5)
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Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
Milli-Q Water
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of BBSC in ACN. This solution should be prepared fresh daily due to the moisture sensitivity of the sulfonyl chloride. [9]2. Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (e.g., extracted plasma, urine, or a standard solution).
-
Buffering: Add 100 µL of 0.1 M Borate Buffer (pH 9.5). The basic pH is critical to deprotonate the primary amine, enhancing its nucleophilicity for an efficient reaction.
-
Derivatization Reaction: Add 100 µL of the BBSC solution to the tube. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 20 minutes in a heating block. The elevated temperature ensures the reaction proceeds to completion.
-
Quenching: Stop the reaction by adding 10 µL of formic acid. This neutralizes the basic buffer and ensures any unreacted BBSC is hydrolyzed.
-
Analysis: The sample is now ready for injection into the HPLC system.
Workflow Visualization
Caption: Workflow for pre-column derivatization and HPLC analysis.
Broader Applications in Drug Discovery
Beyond its role in analytical chemistry, 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride is a valuable building block in medicinal chemistry.
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Synthesis of Sulfonamides: The sulfonamide functional group is a privileged scaffold in drug design, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. This reagent allows for the direct incorporation of the bromobiphenyl moiety into potential drug candidates. [10]* Scaffold for Cross-Coupling: The bromine atom on the biphenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. [11]This enables the synthesis of more complex, poly-aromatic structures, which are of great interest in developing targeted therapies and advanced materials like liquid crystals. [11]
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage. [12]It is also moisture-sensitive, and contact with water will hydrolyze the sulfonyl chloride group to the corresponding sulfonic acid, rendering the reagent inactive. [5][9]
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Handling: Always handle this compound in a well-ventilated fume hood. [12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13]Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C. [1]The use of a desiccator is recommended to protect it from moisture.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant. [12]
References
-
NextSDS. 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE — Chemical Substance Information. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
National Center for Biotechnology Information. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Google Patents.
-
Wikipedia. Sulfonyl halide. [Link]
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ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]
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